2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

Catalog No.
S6627448
CAS No.
365543-08-4
M.F
C18H20O3
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl e...

CAS Number

365543-08-4

Product Name

2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

IUPAC Name

methyl 2-hydroxy-6-(4-phenylbutyl)benzoate

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C18H20O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-4,7-9,12-13,19H,5-6,10-11H2,1H3

InChI Key

MYQCEZZXWYATMU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC=C1O)CCCCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCCCC2=CC=CC=C2

2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is an organic compound characterized by its complex molecular structure. It features a hydroxyl group, a phenyl-butyl side chain, and a benzoic acid methyl ester moiety. This compound is classified as an aromatic ester and is likely synthetic, not commonly found in nature. Its chemical formula is C18H24O3, and it possesses a molecular weight of 288.39 g/mol. The compound is primarily recognized for its potential applications in various scientific fields, particularly in chemistry and biology.

  • Mild skin and eye irritation.
  • Disruption of hormonal activity (certain esters can mimic hormones) [].

  • Oxidation: The hydroxyl group can be oxidized to form ketone or aldehyde derivatives.
  • Reduction: The ester group can be reduced to yield an alcohol.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and electrophilic reagents like bromine or nitric acid for substitution reactions.

Major Products Formed

  • Oxidation: Produces 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid ketone or aldehyde derivatives.
  • Reduction: Yields 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid alcohol derivatives.
  • Substitution: Forms various substituted phenyl derivatives.

Research indicates that 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester exhibits potential biological activities. It has been studied for its interactions with biomolecules and its possible therapeutic properties, including anti-inflammatory and analgesic effects. The compound's mechanism of action may involve interactions with specific molecular targets, potentially influencing enzyme activities and cellular processes through hydrogen bonding and other interactions facilitated by its functional groups .

The synthesis of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester typically involves the following steps:

  • Esterification: The primary method involves the esterification of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester.
  • Industrial Production: On a larger scale, continuous flow reactors may be employed to enhance efficiency and yield during the production process.

The compound has several notable applications:

  • Chemistry: Serves as a precursor in the synthesis of more complex organic molecules.
  • Biology: Investigated for its biological activity and interactions with various biomolecules.
  • Medicine: Explored for potential therapeutic applications due to its anti-inflammatory and analgesic properties.
  • Industry: Used in the production of specialty chemicals and materials .

Similar compounds include:

  • 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid: The parent acid form without the ester group.
  • 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid ethyl ester: An ethyl derivative instead of a methyl group.
  • 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid propyl ester: A propyl derivative.

Uniqueness

The uniqueness of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester lies in its specific combination of functional groups, which influences its solubility, reactivity, and biological activity compared to other similar compounds. The presence of both hydroxyl and ester functionalities allows for diverse chemical interactions that are not achievable with simpler analogs .

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.14124450 g/mol

Monoisotopic Mass

284.14124450 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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